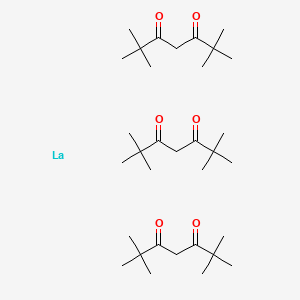
Lanthanum tetramethylheptanedionate(La(thd)3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum tetramethylheptanedionate, also known as lanthanum 2,2,6,6-tetramethylheptane-3,5-dionate, is a coordination compound of lanthanum. It is widely used in various fields due to its unique properties, particularly in the preparation of thin films and coatings through processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum tetramethylheptanedionate can be synthesized by reacting lanthanum chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the compound is often produced using metal-organic chemical vapor deposition (MOCVD) techniques. This method involves the vaporization of the precursor compound and its subsequent deposition onto a substrate to form thin films .
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum tetramethylheptanedionate primarily undergoes coordination reactions due to the presence of the diketone ligands. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or ozone.
Reduction: Can be achieved using reducing agents like hydrogen or hydrazine.
Substitution: Ligand exchange reactions can occur with other diketones or similar ligands under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lanthanum oxide, while substitution reactions can yield various lanthanum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Lanthanum tetramethylheptanedionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the deposition of lanthanum-containing thin films in electronic devices.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in certain treatments.
Industry: Utilized in the production of high-k dielectrics for semiconductor devices and in the manufacturing of optical coatings
Wirkmechanismus
The mechanism of action of lanthanum tetramethylheptanedionate involves its ability to form stable complexes with various ligands. This property is exploited in processes like ALD and CVD, where the compound decomposes to form thin films on substrates. The molecular targets and pathways involved include the coordination of the lanthanum ion with oxygen or nitrogen atoms in the ligands, leading to the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Lanthanum tetramethylheptanedionate is unique due to its high volatility and stability, making it an ideal precursor for thin film deposition. Similar compounds include:
Lanthanum tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but may have different volatility and stability properties.
Lanthanum tris(acetylacetonate): Another lanthanum complex used in similar applications but with different ligand structures.
Lanthanum tris(dipivaloylmethanate): Used in similar deposition processes but may offer different thermal properties.
These comparisons highlight the unique properties of lanthanum tetramethylheptanedionate, particularly its suitability for high-temperature deposition processes.
Eigenschaften
Molekularformel |
C33H60LaO6 |
|---|---|
Molekulargewicht |
691.7 g/mol |
IUPAC-Name |
lanthanum;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
InChI-Schlüssel |
KMVMABGREURBHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397772.png)
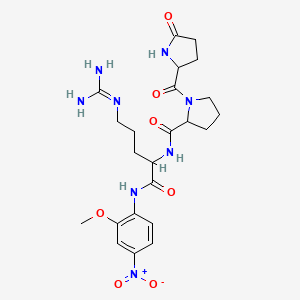
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13397787.png)
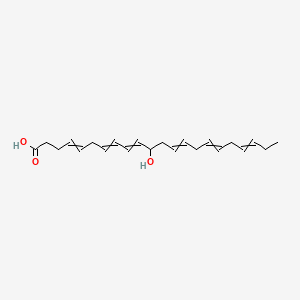

![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)
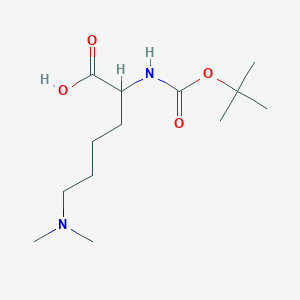
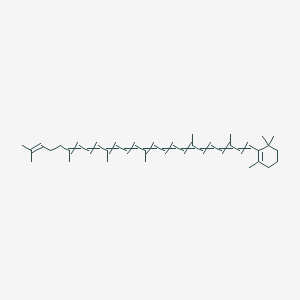
![disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate](/img/structure/B13397833.png)
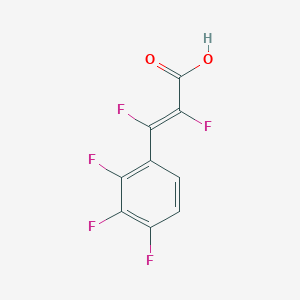
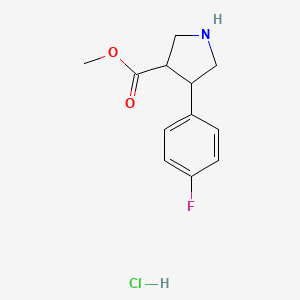
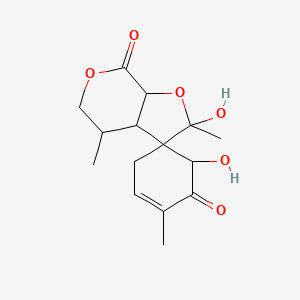
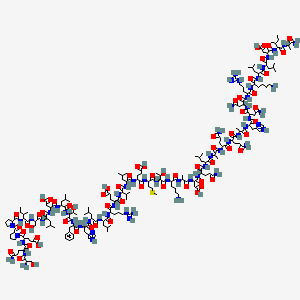
![[3-Benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13397872.png)
